molecular formula C11H8F3NO2 B1661814 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid CAS No. 959236-36-3

2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid

Cat. No.: B1661814
CAS No.: 959236-36-3
M. Wt: 243.18
InChI Key: UXRJBWIYZWRBBW-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1H-indol-3-yl]acetic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a versatile indole acetic acid scaffold substituted with a trifluoromethyl group at the 4-position, a combination known to enhance molecular properties for drug discovery applications. The indole nucleus is a privileged structure in medicinal chemistry, extensively documented for its broad biological potential . Incorporating a trifluoromethyl group, as in this compound, is a strategic modification in drug design. The CF3 group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable feature in the development of bioactive molecules . This acetic acid functionalized indole serves as a key synthetic building block for researchers. Indole-3-yl acetic acid derivatives are recognized as pharmacophore moieties in their own right . This compound is particularly useful for constructing more complex molecular architectures or for probing structure-activity relationships (SAR) in lead optimization programs. Its applications span multiple therapeutic areas, given that indole derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antidiabetic effects in research settings . For Research Use Only . This product is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-2-1-3-8-10(7)6(5-15-8)4-9(16)17/h1-3,5,15H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRJBWIYZWRBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264305
Record name 4-(Trifluoromethyl)-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-36-3
Record name 4-(Trifluoromethyl)-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959236-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Key Reagents

The synthesis of 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid involves strategic functionalization of indole precursors and efficient incorporation of the trifluoromethyl group. Below are the primary methods derived from peer-reviewed patents and research studies.

Condensation and Cyclization Strategies

A scalable approach involves condensing intermediates to form indole-thiazole frameworks, as described in methods for analogous compounds. For example, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester synthesis uses:

  • Reagents : Chloral, hydroxylamine, sulfuric acid.
  • Conditions : Reflux in acidic media to facilitate cyclization.
  • Mechanism : Substitution and ring-closing steps generate the indole core, followed by carboxylic acid introduction via CO₂ insertion.
Table 1: Key Reagents and Reaction Conditions
Reagent/Step Purpose Conditions Yield Source
Chloral + Hydroxylamine Isatin formation Sulfuric acid, reflux 75%
p-Toluenesulfonyl chloride Protection of amine group Room temperature, THF 85%
Sodium borohydride Reduction to indole NaBH₄, boron reagent 80%

One-Pot Cyclization for High Yields

A novel protocol for azocinoindole derivatives highlights a one-pot method applicable to indole-acetic acid synthesis:

  • Reagents : Tetrahydrocarbazole amide, 1,2,3-trichlorobenzene (TCB).
  • Conditions : THF, room temperature, 1 hour.
  • Outcome : Direct cyclization without protection/deprotection steps, achieving 86% yield .

Industrial-Scale Production Optimization

For large-scale synthesis, the following strategies are critical:

Continuous Flow Reactors

Adapting batch methods to continuous systems enhances scalability. For example:

  • Reaction : Oxidative trifluoromethylation using CF₃SO₂Na.
  • Advantages : Improved heat/mass transfer, reduced reaction time.

Purification Techniques

  • Recrystallization : Acetic acid or DMF mixtures to achieve >99% purity.
  • Chromatography : HPLC for isolating stereoisomers or byproducts.

Reaction Optimization and Challenges

Trifluoromethyl Group Incorporation

The -CF₃ group’s electron-withdrawing nature necessitates tailored conditions:

  • Metal-Free Trifluoromethylation : CF₃SO₂Na under mild conditions (e.g., 25–50°C, 2–4 hours).
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions require optimized ligands (e.g., SPhos) to mitigate steric hindrance.
Table 2: Optimization Parameters for Key Steps
Parameter Ideal Range Impact on Yield Source
Temperature (CF₃ addition) 25–50°C Maximizes selectivity
Catalyst loading (Pd) 2–5 mol% Balances cost and efficiency
Solvent polarity THF > DMF > DMSO Enhances solubility of intermediates

Addressing Byproduct Formation

Common side reactions include:

  • Oxidation : Indole ring degradation under strong oxidizing agents.
  • Solution : Use inert atmospheres (N₂/Ar) and mild oxidizers (e.g., KMnO₄ in acidic conditions).

Spectroscopic Characterization

Robust analytical methods ensure structural confirmation:

Technique Key Observations Source
FT-IR C=O stretch at ~1700 cm⁻¹ (carboxylic acid)
¹H NMR -CF₃ splitting (δ 7.2–7.5 ppm, multiplet)
¹⁹F NMR Trifluoromethyl signal at δ -63 ppm

Computational Modeling Insights

Density Functional Theory (DFT) studies predict:

  • Electronic Properties : HOMO-LUMO gaps influenced by -CF₃’s electron withdrawal.
  • Reactivity : Preferred sites for electrophilic substitution (C4 > C5 > C2).

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison
Method Yield Scalability Key Advantage Limitations Source
Condensation 75–80% High Cost-effective reagents Multi-step purification
One-pot cyclization 86% Moderate Simplified workflow Limited to specific substrates
Continuous flow 85–90% Very high Real-time monitoring High initial equipment costs

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Antitumor Activity

Research indicates that indole derivatives, including 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid, exhibit potent antitumor properties. Studies have shown that compounds with similar structures can inhibit the growth of solid tumors, particularly in colon and lung cancers. The trifluoromethyl group is believed to enhance the efficacy of these compounds by improving their metabolic stability and bioavailability .

Anti-inflammatory Properties

Compounds derived from indole structures are known to possess anti-inflammatory effects. This compound analogues have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. These compounds show promise as potential non-steroidal anti-inflammatory drugs (NSAIDs) due to their selective COX-2 inhibition .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives against various viruses, including HIV and respiratory syncytial virus (RSV). The structural modifications provided by the trifluoromethyl group may enhance the antiviral activity of this compound, making it a candidate for further investigation in antiviral drug development .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, showing potential as a transport inhibitor in plant systems. This suggests that it may interfere with auxin transport mechanisms, which could be beneficial in controlling unwanted plant growth .

Plant Growth Regulation

Given its structural resemblance to auxin, a natural plant hormone involved in growth regulation, this compound may play a role in plant science research. Its influence on plant growth and development warrants further exploration to determine its utility as a growth regulator or herbicide .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its ability to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions. The trifluoromethyl group enhances the reactivity of the indole moiety, facilitating the synthesis of more complex organic molecules .

Case Studies and Research Findings

Study Objective Findings
Verma et al., 2024 Investigate antifungal activityCompounds exhibited higher antifungal activity than standard drugs; potential for further development as antifungal agents.
Hayashi et al., 2013 Evaluate anti-inflammatory effectsIdentified novel COX-2 inhibitors with significant anti-inflammatory activity; potential for therapeutic use in inflammatory diseases.
Recent antiviral studies Assess antiviral propertiesIndole derivatives showed promising activity against HIV and RSV; suggests potential for developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to biological receptors, increasing its efficacy. The indole nucleus can interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) on Indole Core Functional Group Modifications Molecular Formula Key Applications/Activities References
2-[4-(Trifluoromethyl)-1H-indol-3-yl]acetic acid -CF₃ at C4 Acetic acid at C3 C₁₁H₈F₃NO₂ Pharmaceutical research (potential COX-2 inhibition, antitumor)
2-(1H-Indol-3-yl)acetic acid None Acetic acid at C3 C₁₀H₉NO₂ Plant growth hormone (auxin analog)
(5-Fluoro-1H-indol-3-yl)acetic acid -F at C5 Acetic acid at C3 C₁₀H₈FNO₂ Structural studies (PDB ligand)
2-(6-Methyl-1H-indol-3-yl)acetic acid -CH₃ at C6 Acetic acid at C3 C₁₁H₁₁NO₂ R&D applications (safety profile documented)
2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic acid Adamantyl group at C5 Acetic acid at C3 C₂₁H₂₃NO₂ Auxin-inducible degradation systems
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate -NO₂-benzoyl at C2 Ester (ethyl) instead of carboxylic acid C₁₉H₁₆N₂O₅ Anticancer prodrug development
3-(1H-Indol-3-yl)propanoic acid (IPA-H) None Propanoic acid chain at C3 C₁₁H₁₁NO₂ Coordination polymers, metal-binding studies

Pharmacological and Physicochemical Properties

  • Electronic Effects : The electron-withdrawing -CF₃ group may stabilize the molecule against oxidative degradation and modulate acidity (pKa ~4.2 for the carboxylic acid group) .
  • Biological Activity : Analogs like ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate exhibit antitumor activity by acting as prodrugs, releasing active metabolites upon ester hydrolysis . In contrast, 2-[5-(adamantan-1-yl)-1H-indol-3-yl]acetic acid is used in targeted protein degradation systems due to its bulky adamantyl group, which enhances interaction with specific receptors .

Biological Activity

2-[4-(Trifluoromethyl)-1H-indol-3-yl]acetic acid is a compound belonging to the indole family, renowned for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an intriguing candidate for medicinal chemistry and pharmacological studies.

Chemical Structure and Properties

The compound features an indole ring system fused with an acetic acid moiety, which contributes to its solubility and reactivity. The trifluoromethyl group at the 4-position of the indole ring significantly influences its biological interactions.

Property Description
Molecular Formula C11H8F3N1O2
Molecular Weight 251.18 g/mol
Solubility Soluble in organic solvents; limited in water
Lipophilicity Enhanced due to trifluoromethyl group

The mechanism of action involves interaction with specific molecular targets, particularly enzymes and proteins. The trifluoromethyl group enhances binding affinity to biological receptors, potentially modulating their activity and leading to therapeutic effects. This compound may act as a kinase inhibitor, influencing various cellular processes that are crucial in disease states such as cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound can induce cytotoxic effects in cancer cell lines, possibly through mechanisms involving microtubule disruption and apoptosis .
  • Anti-inflammatory Effects : Similar compounds have been shown to inhibit COX enzymes, suggesting potential anti-inflammatory properties .
  • Antibacterial Properties : The structural characteristics may confer antibacterial activity, warranting further investigation into its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that derivatives with trifluoromethyl substitutions showed enhanced cytotoxic effects compared to their non-fluorinated counterparts. Specifically, the compound exhibited significant growth inhibition in glioblastoma cell lines at concentrations as low as 0.6 μM .
  • Kinase Interaction Studies : Investigations into the compound's ability to modulate kinase activity revealed promising results, indicating potential applications in targeting signaling pathways involved in cancer progression.
  • Anti-inflammatory Assays : In vivo studies using animal models of inflammation showed that treatment with the compound resulted in reduced edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Comparison with Similar Compounds

The unique trifluoromethyl group distinguishes this compound from other indole derivatives:

Compound Name Structural Features Biological Activity
Indole-3-acetic acidIndole ring with acetic acidPlant hormone; growth regulator
2-(5-Bromo-1H-indol-3-yl)acetic acidBromo substitution on indoleAntimicrobial activity
2-(6-Chloro-1H-indol-3-yl)acetic acidChloro substitution on indoleAnti-inflammatory effects
2-(5-Fluoro-1H-indol-3-yl)acetic acidFluoro substitution on indoleEnhanced metabolic stability

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid, and how can purity be optimized?

  • Methodology : A common approach involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with thiazolidinone or aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. Recrystallization from acetic acid or DMF/acetic acid mixtures improves purity .
  • Key considerations : Reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reactants) are critical for yield optimization. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and FT-Raman for vibrational modes of the indole ring. ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves trifluoromethyl (-CF₃) splitting patterns and indole proton environments .
  • Safety note : Refer to safety data sheets (SDS) for handling guidelines, as indole derivatives may require inert atmosphere protocols .

Q. How should researchers address discrepancies in melting point or spectral data across studies?

  • Analysis : Compare recrystallization solvents (e.g., acetic acid vs. DMF mixtures) and purity assessment methods (e.g., HPLC vs. elemental analysis). Contradictions may arise from polymorphic forms or residual solvents .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts molecular electrostatic potential (MEP), HOMO-LUMO gaps, and charge distribution. Compare results with experimental UV-Vis and NMR chemical shifts .
  • Case study : For the analogous 2-(1H-indol-3-yl)-2-oxoacetic acid, DFT calculations aligned with experimental FT-IR vibrational frequencies within ±10 cm⁻¹ .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling or functionalization reactions?

  • Experimental design : Investigate Suzuki-Miyaura coupling using Pd catalysts to introduce aryl groups at the indole C4 position. The electron-withdrawing -CF₃ group may reduce nucleophilicity, requiring optimized ligand systems (e.g., SPhos or XPhos) .
  • Data interpretation : Monitor regioselectivity via LC-MS and compare with non-CF₃-substituted indole analogs .

Q. What strategies mitigate challenges in analyzing NMR spectra due to fluorine coupling?

  • Methodology : Use ¹⁹F NMR to resolve -CF₃ splitting and decoupling techniques to simplify ¹H spectra. For complex splitting, 2D NMR (e.g., HSQC, HMBC) clarifies through-space couplings .
  • Example : Trifluoroacetic acid (TFA) NMR studies highlight common artifacts (e.g., solvent suppression interference), which can inform parameter adjustments for indole-CF₃ systems .

Data Contradiction Resolution

Q. How can researchers reconcile divergent yields reported for similar synthetic protocols?

  • Root cause analysis : Variability may stem from differences in reagent quality (e.g., anhydrous sodium acetate vs. hydrated forms) or heating methods (oil bath vs. microwave). Reproduce reactions under controlled conditions and document O₂/moisture levels .

Q. What factors explain discrepancies between theoretical and experimental vibrational spectra?

  • Troubleshooting : Adjust DFT basis sets (e.g., include dispersion corrections) and account for solvent effects in calculations. For indole derivatives, anharmonic corrections improve agreement for NH stretching modes .

Safety & Compliance

Q. What are the key safety protocols for handling this compound during scale-up?

  • Guidance : Use fume hoods for reflux steps due to acetic acid vapors. Store under argon at 2–8°C to prevent indole ring oxidation. Refer to SDS for spill management (e.g., neutralization with NaHCO₃) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid
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2-[4-(trifluoromethyl)-1H-indol-3-yl]acetic acid

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